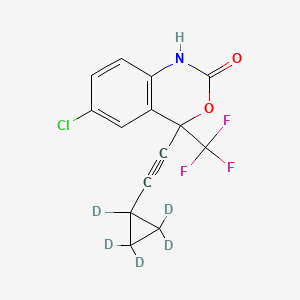

(Rac)-Efavirenz-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-4-[2-(1,2,2,3,3-pentadeuteriocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClF3NO2/c15-9-3-4-11-10(7-9)13(14(16,17)18,21-12(20)19-11)6-5-8-1-2-8/h3-4,7-8H,1-2H2,(H,19,20)/i1D2,2D2,8D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPOQHMRABVBWPR-YAJIPLGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C1([2H])C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F)([2H])[2H])[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (Rac)-Efavirenz-d5: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-Efavirenz-d5 is the deuterated analog of Efavirenz, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of this compound, with a particular focus on its role as an internal standard in bioanalytical methods. Detailed experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) are provided, alongside a discussion of the mechanism of action of its non-deuterated counterpart, Efavirenz. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this compound.

Chemical Structure and Properties

This compound is a racemic mixture of the deuterated form of Efavirenz, where five hydrogen atoms on the cyclopropyl ring are replaced with deuterium. This isotopic labeling makes it an ideal internal standard for the quantification of Efavirenz in biological matrices.

Chemical Structure:

-

IUPAC Name: (±)-6-chloro-4-(cyclopropyl-d5-ethynyl)-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one

-

Chemical Formula: C₁₄H₄D₅ClF₃NO₂

-

Molecular Weight: 320.71 g/mol [1]

The chemical structure of this compound is depicted below:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₄D₅ClF₃NO₂ | [1] |

| Molecular Weight | 320.71 g/mol | [1] |

| CAS Number | 1132642-95-5 | [1] |

| Unlabeled CAS Number | 154598-52-4 | [1] |

| Appearance | Off-White Solid | [2] |

| Purity (by HPLC) | >95% | [1] |

| Storage Temperature | 2-8°C Refrigerator | [2] |

| Solubility | Soluble in methanol, acetonitrile, DMSO, and ethanol. | |

| Isotopic Enrichment | ≥98% Deuterated forms (d₁-d₅) |

Synthesis of this compound

Proposed Synthetic Workflow

The synthesis can be logically divided into two main parts: the preparation of the deuterated cyclopropylacetylene and its subsequent coupling to the benzoxazinone core.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols (Hypothetical)

Step 1: Synthesis of d5-Cyclopropylacetylene

-

Preparation of (Bromomethyl)triphenylphosphonium bromide: To a solution of triphenylphosphine in dry benzene, add an equimolar amount of carbon tetrabromide. Stir the reaction mixture at room temperature for 24 hours. The resulting precipitate of (bromomethyl)triphenylphosphonium bromide is filtered, washed with benzene, and dried under vacuum.

-

Wittig Reaction: To a suspension of (bromomethyl)triphenylphosphonium bromide in dry THF at -78 °C, add a solution of n-butyllithium in hexanes dropwise. After stirring for 1 hour, a solution of commercially available cyclopropane-d5-carboxaldehyde in dry THF is added. The reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched with water, and the product, 1,1-dibromo-2-(cyclopropyl-d5)ethene, is extracted with diethyl ether.

-

Elimination to d5-Cyclopropylacetylene: The crude 1,1-dibromo-2-(cyclopropyl-d5)ethene is dissolved in dry THF and cooled to -78 °C. Two equivalents of n-butyllithium in hexanes are added dropwise. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight. The reaction is carefully quenched with water, and the volatile d5-cyclopropylacetylene is co-distilled with the solvent.

Step 2: Synthesis of this compound

-

Preparation of the Ketone Intermediate: 2-Amino-5-chlorobenzonitrile is reacted with trifluoromethyltrimethylsilane (TMS-CF₃) in the presence of a fluoride source (e.g., tetrabutylammonium fluoride - TBAF) to yield (2-amino-5-chlorophenyl)(trifluoromethyl)methanone.

-

Coupling Reaction: The synthesized d5-cyclopropylacetylene is deprotonated with n-butyllithium at low temperature to form the lithium acetylide. This is then reacted with the (2-amino-5-chlorophenyl)(trifluoromethyl)methanone intermediate to form the corresponding tertiary alcohol.

-

Cyclization: The resulting amino alcohol is cyclized using a carbonylating agent such as 1,1'-carbonyldiimidazole (CDI) or phosgene to form the benzoxazinone ring of this compound. The final product is purified by column chromatography.

Mechanism of Action of Efavirenz

This compound is expected to have the same mechanism of action as its non-deuterated counterpart, Efavirenz. Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1.[3] It allosterically binds to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, an enzyme crucial for the replication of the virus.[4][5] This binding induces a conformational change in the enzyme, which inhibits its polymerase activity and prevents the conversion of the viral RNA genome into double-stranded DNA, a critical step for viral integration into the host genome.[3][6]

Caption: Mechanism of action of Efavirenz.

Application as an Internal Standard in LC-MS/MS

The primary application of this compound is as an internal standard for the accurate quantification of Efavirenz in biological samples using LC-MS/MS. Its stable isotope labeling ensures that it co-elutes with the unlabeled analyte and experiences similar ionization and matrix effects, leading to improved precision and accuracy of the analytical method.

Experimental Workflow

A typical workflow for the quantification of Efavirenz in plasma or other biological matrices using this compound as an internal standard is outlined below.

Caption: LC-MS/MS experimental workflow for Efavirenz quantification.

Detailed Experimental Protocol: Quantification of Efavirenz in Human Plasma

This protocol is adapted from a validated method for the analysis of Efavirenz.

4.2.1. Sample Preparation

-

To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of a 1 µg/mL solution of this compound in methanol (internal standard).

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

4.2.2. Liquid Chromatography Conditions

| Parameter | Value |

| LC System | Agilent 1200 Series or equivalent |

| Column | Zorbax Eclipse Plus C18, 2.1 x 50 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 30% B to 95% B over 5 min, hold for 2 min |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

4.2.3. Mass Spectrometry Conditions

| Parameter | Value |

| Mass Spectrometer | API 4000 or equivalent triple quadrupole |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition (Efavirenz) | Q1: 316.1 m/z, Q3: 244.1 m/z |

| MRM Transition (Efavirenz-d5) | Q1: 321.1 m/z, Q3: 249.1 m/z |

| Collision Energy | Optimized for each transition (typically 20-30 eV) |

| IonSpray Voltage | 5500 V |

| Temperature | 500°C |

Characterization Data (Reference for Unlabeled Efavirenz)

While specific characterization data for this compound is not widely published, the following data for unlabeled Efavirenz can be used as a reference. The mass spectrum will show a +5 Da shift for the deuterated compound and its fragments containing the cyclopropyl group. NMR spectra will show the absence of signals corresponding to the cyclopropyl protons.

Mass Spectrometry

The fragmentation pattern of Efavirenz in positive ion mode typically involves the loss of the cyclopropylacetylene side chain and subsequent fragmentation of the benzoxazinone ring.

| Precursor Ion (m/z) | Product Ion (m/z) | Description |

| 316.1 | 244.1 | Loss of the cyclopropylacetylene group |

| 316.1 | 168.0 | Further fragmentation of the benzoxazinone core |

For this compound, the precursor ion would be at m/z 321.1. The major product ion resulting from the loss of the d5-cyclopropylacetylene group would be expected at m/z 244.1, while fragments retaining the deuterated moiety would show a corresponding mass shift.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (CDCl₃, 400 MHz) of Efavirenz:

-

δ 8.5-9.5 (br s, 1H, NH)

-

δ 7.0-7.5 (m, 3H, Ar-H)

-

δ 2.5 (s, 1H, C≡CH)

-

δ 1.0-1.5 (m, 1H, cyclopropyl-CH)

-

δ 0.5-1.0 (m, 4H, cyclopropyl-CH₂)

In the ¹H NMR spectrum of this compound, the signals between δ 0.5 and 1.5 ppm corresponding to the cyclopropyl protons would be absent.

¹³C NMR (CDCl₃, 100 MHz) of Efavirenz:

-

δ 154 (C=O)

-

δ 110-145 (Ar-C)

-

δ 123 (q, J=287 Hz, CF₃)

-

δ 89 (C-4)

-

δ 85 (C≡C)

-

δ 75 (C≡C)

-

δ 8 (cyclopropyl-CH₂)

-

δ -1 (cyclopropyl-CH)

The ¹³C NMR spectrum of this compound would show characteristic splitting patterns for the carbons attached to deuterium atoms due to C-D coupling.

Conclusion

This compound is an indispensable tool for the accurate bioanalysis of Efavirenz. Its chemical and physical properties are well-suited for its application as an internal standard in mass spectrometry-based assays. This guide provides a comprehensive overview of its structure, properties, a plausible synthetic route, and detailed experimental protocols for its use. The information presented herein is intended to support researchers and drug development professionals in their work with this important analytical standard.

References

(Rac)-Efavirenz-d5: A Technical Overview for Drug Development Professionals

An In-depth Guide to the Physicochemical Properties, Synthesis, and Analysis of a Key Deuterated Internal Standard

Introduction

(Rac)-Efavirenz-d5 is the deuterated form of (Rac)-Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection. As a stable isotope-labeled internal standard, this compound is critical for the accurate quantification of Efavirenz in various biological matrices during preclinical and clinical development. This technical guide provides essential information for researchers, scientists, and drug development professionals on the core physicochemical properties, a representative analytical workflow, and the mechanistic context of Efavirenz.

Physicochemical and Quantitative Data

The fundamental properties of this compound are summarized in the table below, providing a clear reference for laboratory use.

| Property | Value | Reference(s) |

| CAS Number | 1132642-95-5 | [1][2][3] |

| Molecular Weight | 320.71 g/mol | [1][2][4] |

| Molecular Formula | C₁₄H₄D₅ClF₃NO₂ | [1][2][4] |

Mechanism of Action of Efavirenz

Efavirenz is a potent and selective non-competitive inhibitor of HIV-1 reverse transcriptase (RT), a viral enzyme essential for the replication of the virus.[5][6][7] It binds to a hydrophobic pocket in the RT, distinct from the active site, inducing a conformational change that inhibits the enzyme's function.[5][7] This allosteric inhibition prevents the conversion of viral RNA into DNA, thereby halting the viral replication cycle.[6][7]

Metabolic Pathway of Efavirenz

The metabolism of Efavirenz is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver, with CYP2B6 being the major enzyme responsible for its hydroxylation.[8][9][10][11] The primary metabolic pathway involves the formation of 8-hydroxyefavirenz, which is subsequently glucuronidated and excreted.[8][9] Genetic polymorphisms in CYP2B6 can significantly influence Efavirenz plasma concentrations, affecting both efficacy and the potential for adverse effects.[8][11]

Experimental Protocols

Representative Analytical Workflow for Quantification of Efavirenz in Biological Matrices

The quantification of Efavirenz in biological samples, such as plasma or tissue homogenates, is routinely performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound serves as an ideal internal standard for this purpose due to its similar chemical properties and distinct mass.

1. Sample Preparation:

-

Protein Precipitation: To a 100 µL aliquot of the biological sample (e.g., plasma), add 300 µL of a protein precipitation agent (e.g., acetonitrile) containing the internal standard, this compound, at a known concentration.

-

Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute, followed by centrifugation at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.

2. LC-MS/MS Analysis:

-

Chromatographic Separation: Inject an aliquot of the prepared sample onto a reverse-phase C18 column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile) is typically used to achieve chromatographic separation of Efavirenz and the internal standard from endogenous matrix components.

-

Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. Detection is performed in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for Efavirenz and this compound are monitored for quantification.

3. Data Analysis:

-

Calibration Curve: A calibration curve is constructed by plotting the peak area ratio of Efavirenz to this compound against the known concentrations of Efavirenz standards.

-

Quantification: The concentration of Efavirenz in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. rac Efavirenz-d5 (major) | LGC Standards [lgcstandards.com]

- 3. guidechem.com [guidechem.com]

- 4. This compound [chembk.com]

- 5. droracle.ai [droracle.ai]

- 6. Efavirenz - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. What is the mechanism of Efavirenz? [synapse.patsnap.com]

- 8. ClinPGx [clinpgx.org]

- 9. researchgate.net [researchgate.net]

- 10. Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Efavirenz Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Isotopic Labeling of (Rac)-Efavirenz-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of (Rac)-Efavirenz-d5, a deuterated analog of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Efavirenz. This document details the synthetic pathway, experimental protocols, and relevant biological context for researchers in drug development and medicinal chemistry.

Introduction

Efavirenz is a potent antiretroviral medication used in the treatment of human immunodeficiency virus (HIV) type 1 infection.[1] Isotopic labeling, particularly with deuterium, is a critical tool in drug development. It can alter the pharmacokinetic profile of a drug, often by slowing down metabolism, which can lead to improved therapeutic efficacy and reduced formation of toxic metabolites.[2] this compound is labeled with five deuterium atoms on the cyclopropyl ring, a key site for metabolic activity. This guide outlines a plausible synthetic route to this compound and its underlying principles.

Synthesis of this compound

The synthesis of this compound can be conceptually divided into two main stages: the preparation of the isotopically labeled key intermediate, cyclopropyl-d5-acetylene, and its subsequent use in the construction of the final Efavirenz-d5 molecule.

Stage 1: Synthesis of Cyclopropyl-d5-acetylene

A plausible route to cyclopropyl-d5-acetylene involves the deuteration of a suitable precursor followed by conversion to the desired alkyne. One potential strategy begins with the deuteration of cyclopropyl methyl ketone.

Experimental Protocol: Deuteration of Cyclopropyl Methyl Ketone (Hypothetical)

-

Deuterium Exchange: To a solution of cyclopropyl methyl ketone in a suitable solvent (e.g., methanol-d4), a deuterium source such as deuterium oxide (D₂O) is added in the presence of a base catalyst (e.g., sodium deuteroxide, NaOD).

-

Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated to facilitate the exchange of the α-protons of the ketone and the protons on the cyclopropyl ring for deuterium atoms. The progress of the reaction can be monitored by ¹H NMR spectroscopy until the desired level of deuteration is achieved.

-

Work-up and Isolation: The reaction is quenched with a neutral aqueous solution, and the deuterated ketone is extracted with an organic solvent (e.g., diethyl ether). The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield cyclopropyl-d5-methyl ketone.

Experimental Protocol: Conversion to Cyclopropyl-d5-acetylene

The deuterated ketone can then be converted to the corresponding acetylene through a multi-step process:

-

Chlorination: The deuterated cyclopropyl methyl ketone is reacted with a chlorinating agent, such as phosphorus pentachloride (PCl₅), to form 1-cyclopropyl-1,1-dichloroethane-d5.

-

Double Dehydrochlorination: The resulting dichloroethane derivative is then treated with a strong base, such as potassium tert-butoxide in dimethyl sulfoxide (DMSO), to induce double dehydrochlorination, yielding cyclopropyl-d5-acetylene.[3]

-

Purification: The volatile cyclopropyl-d5-acetylene can be purified by distillation.

Stage 2: Synthesis of this compound

The final stage of the synthesis involves the coupling of cyclopropyl-d5-acetylene with a protected 2-amino-5-chlorophenyl trifluoromethyl ketone derivative, followed by cyclization to form the benzoxazinone ring system.

Experimental Protocol: Synthesis of this compound

-

Acetylide Formation: Cyclopropyl-d5-acetylene is treated with a strong base, such as n-butyllithium, in an anhydrous aprotic solvent like tetrahydrofuran (THF) at low temperature (-78 °C) to generate the lithium acetylide.

-

Addition to Ketone: The lithium acetylide of cyclopropyl-d5-acetylene is then added to a solution of a protected 2-amino-5-chlorophenyl trifluoromethyl ketone (e.g., with a p-methoxybenzyl protecting group on the amine). This addition reaction forms a tertiary alcohol intermediate.

-

Deprotection and Cyclization: The protecting group on the amino group is removed under appropriate conditions (e.g., acidic hydrolysis). The resulting amino alcohol is then cyclized to form the carbamate ring of Efavirenz. This cyclization can be achieved using a carbonyl-delivering agent such as 1,1'-carbonyldiimidazole (CDI) or triphosgene.[4]

-

Purification: The final product, this compound, is purified by column chromatography on silica gel to yield the desired compound as an off-white solid.[5]

Quantitative Data

| Parameter | Value | Reference |

| This compound | ||

| Molecular Formula | C₁₄H₄D₅ClF₃NO₂ | [6] |

| Molecular Weight | 320.71 g/mol | [6] |

| CAS Number | 1132642-95-5 | [6] |

| Appearance | Off-White Solid | [5] |

| Purity (HPLC) | >95% | [6] |

| Storage Temperature | -20°C | [6] |

| Efavirenz (Unlabeled) | ||

| Molecular Formula | C₁₄H₉ClF₃NO₂ | |

| Molecular Weight | 315.67 g/mol | |

| CAS Number | 154598-52-4 | [6] |

| Ki (HIV-1 Reverse Transcriptase) | 2.93 nM | [3] |

| IC₉₅ (HIV-1 Replication) | 1.5 nM | [3] |

Mechanism of Action and Metabolism

Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It binds to a non-catalytic site on the HIV-1 reverse transcriptase enzyme, inducing a conformational change that inhibits the enzyme's activity and blocks the conversion of viral RNA into DNA, thus halting viral replication.[7]

Figure 1: Mechanism of Action of Efavirenz.

The metabolism of Efavirenz is primarily mediated by the cytochrome P450 enzyme system in the liver, with CYP2B6 being the major enzyme responsible for its hydroxylation to inactive metabolites. These metabolites are then further conjugated, typically with glucuronic acid, and excreted.

Figure 2: Metabolic Pathway of Efavirenz.

Conclusion

This technical guide provides a foundational understanding of the synthesis and isotopic labeling of this compound. The detailed, albeit partially hypothetical, experimental protocols offer a practical starting point for researchers. The inclusion of quantitative data and diagrams of the mechanism of action and metabolism are intended to provide a comprehensive resource for professionals in the field of drug development. Further research into optimizing the deuteration and subsequent synthetic steps will be valuable for the efficient production of this and other isotopically labeled compounds.

References

- 1. m.youtube.com [m.youtube.com]

- 2. ClinPGx [clinpgx.org]

- 3. Efavirenz Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efavirenz - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Cyclopropane-D6 | 2207-64-9 | Benchchem [benchchem.com]

- 6. ClinPGx [clinpgx.org]

- 7. In vitro Analysis and Quantitative Prediction of Efavirenz Inhibition of Eight Cytochrome P450 (CYP) Enzymes: Major Effects on CYPs 2B6, 2C8, 2C9 and 2C19 - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Suppliers and Technical Guide for (Rac)-Efavirenz-d5 in Research

For researchers, scientists, and drug development professionals utilizing (Rac)-Efavirenz-d5, a deuterated analog of the non-nucleoside reverse transcriptase inhibitor Efavirenz, this guide provides an in-depth overview of commercial suppliers, key product specifications, and detailed experimental protocols for its application as an internal standard in bioanalytical methods.

Commercial Availability

This compound is available from several reputable suppliers specializing in stable isotope-labeled compounds for research purposes. The following table summarizes the key quantitative data for the products offered by prominent vendors.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Pack Sizes |

| LGC Standards (Distributor for Toronto Research Chemicals) | rac Efavirenz-d5 (major) | 1132642-95-5 | C₁₄H₄D₅ClF₃NO₂ | 320.71 | >95% (HPLC)[1] | 0.5 mg, 5 mg[2] |

| MedchemExpress | This compound | 2749807-27-8 | C₁₄H₄D₅ClF₃NO₂ | 320.71 | Not specified | 1 mg[3] |

| Pharmaffiliates | rac Efavirenz-d5 (major) | 1132642-95-5 | C₁₄H₄D₅ClF₃NO₂ | 320.71 | Not specified | Inquire for details |

| Santa Cruz Biotechnology | rac Efavirenz-d5 | 154598-52-4 | C₁₄H₄D₅ClF₃NO₂ | 320.71 | Not specified | Inquire for details |

Note: Isotopic enrichment is a critical parameter for deuterated standards. While not always publicly available on product datasheets, this information is typically detailed in the Certificate of Analysis (CoA) provided with the product upon purchase. Researchers should always consult the CoA for lot-specific isotopic enrichment data.

Role in Research and Drug Development

Stable isotope-labeled compounds like this compound are invaluable tools in pharmacokinetic and bioanalytical studies.[4] The incorporation of deuterium atoms results in a molecule that is chemically identical to the parent drug but has a higher mass. This mass difference allows it to be distinguished from the unlabeled drug by mass spectrometry, making it an ideal internal standard for quantitative analysis of Efavirenz in biological matrices such as plasma, serum, and tissue homogenates.[5] The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis as it compensates for variability in sample preparation and instrument response, leading to improved accuracy and precision of the analytical method.

Experimental Protocols

The following is a representative, detailed methodology for the quantification of Efavirenz in human plasma using this compound as an internal standard by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is adapted from established methods for Efavirenz analysis.[6][7]

Preparation of Stock and Working Solutions

-

Efavirenz Stock Solution (1 mg/mL): Accurately weigh and dissolve Efavirenz reference standard in methanol.

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the Efavirenz stock solution in a mixture of methanol and water (1:1, v/v) to create calibration standards and quality control (QC) samples. Prepare a working solution of the this compound IS at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

Sample Preparation (Protein Precipitation)

-

To 50 µL of plasma sample (calibration standard, QC, or unknown), add 150 µL of the internal standard working solution in a 1.5 mL microcentrifuge tube.

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Inject an aliquot (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A gradient program should be optimized to ensure good separation of Efavirenz from matrix components. A typical gradient might start at 5% B, ramp up to 95% B, hold, and then return to initial conditions for equilibration.

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 40°C.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative mode depending on which provides better sensitivity for Efavirenz.

-

Multiple Reaction Monitoring (MRM): Monitor the precursor to product ion transitions for both Efavirenz and this compound. The exact m/z values will depend on the ionization mode and adducts formed. For example, in negative ion mode, the transition for Efavirenz is approximately m/z 314.0 -> 244.0. The transition for this compound would be approximately m/z 319.0 -> 249.0. These transitions must be optimized on the specific instrument being used.

-

Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for maximum signal intensity.

-

Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of Efavirenz to the internal standard (this compound) against the nominal concentration of the calibration standards.

-

Use a weighted linear regression to fit the calibration curve.

-

Determine the concentration of Efavirenz in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: A typical bioanalytical workflow for the quantification of Efavirenz.

Caption: Role of deuterated standard in a pharmacokinetic study.

References

- 1. rac Efavirenz-d5 (major) | LGC Standards [lgcstandards.com]

- 2. rac Efavirenz-d5 (major) | LGC Standards [lgcstandards.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A sensitive and selective liquid chromatography/tandem mass spectrometry method for quantitative analysis of efavirenz in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Deuterium-Labeled Efavirenz for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of deuterium-labeled efavirenz, a critical tool in contemporary pharmaceutical research. This document details its synthesis, physicochemical properties, and applications, with a focus on its use in metabolic studies and as an internal standard in bioanalytical methods. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in a laboratory setting.

Introduction

Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection. Understanding its pharmacokinetics, metabolism, and potential drug-drug interactions is crucial for optimizing its therapeutic efficacy and safety. Deuterium-labeled efavirenz, most commonly as efavirenz-d5, serves as an invaluable tool for researchers in these investigations. The substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen, provides a distinct mass signature that allows for precise quantification in complex biological matrices without altering the fundamental chemical properties of the molecule. This guide explores the core aspects of deuterium-labeled efavirenz for research applications.

Physicochemical Properties

Efavirenz is a crystalline powder that is practically insoluble in water.[1] The introduction of deuterium atoms into the cyclopropyl moiety results in a mass shift that is readily detectable by mass spectrometry, forming the basis of its utility as an internal standard.

Table 1: Physicochemical Properties of Efavirenz and Deuterium-Labeled Efavirenz

| Property | Efavirenz | Efavirenz-d5 | Reference(s) |

| Chemical Formula | C₁₄H₉ClF₃NO₂ | C₁₄H₄D₅ClF₃NO₂ | [1][2] |

| Molecular Weight | 315.68 g/mol | 320.71 g/mol | [1][2] |

| Appearance | White to slightly pink crystalline powder | Solid | [1][3] |

| Water Solubility | <10 µg/mL | Not explicitly stated, expected to be similar to efavirenz | [1] |

| Melting Point | Approximately 139-141 °C | Not available | |

| LogP | ~4.6 | Not available, expected to be similar to efavirenz | |

| Isotopic Purity | N/A | ≥98% deuterated forms (d₁-d₅) | [3] |

| Mass Shift (vs. unlabeled) | N/A | +5 Da | [2] |

Synthesis of Deuterium-Labeled Efavirenz (Efavirenz-d5)

Plausible Synthetic Pathway for Efavirenz-d5

The synthesis would likely proceed through the following key steps:

-

Synthesis of Deuterated Cyclopropyl Precursor: The synthesis of cyclopropyl-d5-acetylene is the critical step. This could potentially be achieved through the reduction of a suitable cyclopropyl precursor with a deuterium source, such as deuterium gas (D₂) over a catalyst, or by using deuterated reducing agents. Another approach could involve the deuteration of a pre-existing cyclopropylacetylene derivative.

-

Coupling Reaction: The deuterated cyclopropyl-d5-acetylene would then be coupled with a protected 4-chloro-2-aminophenyl trifluoromethyl ketone derivative.

-

Cyclization: The final step involves the cyclization of the intermediate to form the benzoxazinone ring structure of efavirenz-d5.

It is important to note that this is a generalized and hypothetical pathway. The actual synthesis would require significant optimization of reaction conditions, catalysts, and purification methods to achieve high isotopic purity and yield. For research purposes, it is highly recommended to procure efavirenz-d5 from a reputable chemical supplier who can provide a certificate of analysis detailing its purity and isotopic enrichment.[2][3][4]

Metabolism of Efavirenz

Efavirenz is extensively metabolized in the liver, primarily by cytochrome P450 enzymes.[5][6][7] Understanding these pathways is crucial for predicting drug interactions and inter-individual variability in drug response.

Major Metabolic Pathways

The primary metabolic pathway of efavirenz involves hydroxylation reactions, followed by glucuronidation.

-

8-Hydroxylation: The major metabolic route is the hydroxylation at the 8-position of the aromatic ring to form 8-hydroxyefavirenz. This reaction is predominantly catalyzed by the CYP2B6 enzyme.[5][8]

-

7-Hydroxylation: A minor pathway involves hydroxylation at the 7-position to form 7-hydroxyefavirenz, primarily mediated by CYP2A6.[8]

-

Secondary Metabolism: The primary hydroxylated metabolites can undergo further oxidation to form dihydroxy metabolites, such as 8,14-dihydroxyefavirenz.[5]

-

Glucuronidation: The hydroxylated metabolites are subsequently conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form water-soluble glucuronides, which are then excreted.[5]

Signaling Pathway Diagram

References

- 1. Instability of Efavirenz Metabolites Identified During Method Development and Validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. clearsynth.com [clearsynth.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. PharmGKB Summary: Efavirenz Pathway, Pharmacokinetics (PK) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. Efavirenz Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Safety and Handling of (Rac)-Efavirenz-d5

Chemical and Physical Properties

(Rac)-Efavirenz-d5 is a stable isotope-labeled form of Efavirenz.[3][4] The key physical and chemical identifiers are summarized below.

| Property | Value | Reference |

| Chemical Name | 6-Chloro-4-(2-cyclopropyl-d5-ethynyl)-1,4-dihydro-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one | [2] |

| Synonyms | DMP 266-d5, L 743726-d5, Stocrin-d5, Sustiva-d5 | [2] |

| CAS Number | 1132642-95-5 | [1][3] |

| Molecular Formula | C₁₄H₄D₅ClF₃NO₂ | [1][3] |

| Molecular Weight | 320.71 g/mol | [1][3] |

| Appearance | Off-White Solid | [2] |

| Purity | >95% (HPLC) | [3] |

| Storage Temperature | -20°C or 2-8°C Refrigerator | [2][3] |

Hazard Identification and GHS Classification

Based on the Safety Data Sheet for Efavirenz, the compound is classified with significant health hazards. The GHS classification highlights risks of organ damage, reproductive toxicity, and carcinogenicity.

| Hazard Class | Hazard Category | GHS Code | Hazard Statement |

| Acute Toxicity (Oral) | 4 | H302 | Harmful if swallowed. |

| Serious Eye Damage/Eye Irritation | 2A | H319 | Causes serious eye irritation. |

| Carcinogenicity (Inhalation) | 2 | H351 | Suspected of causing cancer if inhaled. |

| Reproductive Toxicity | 1B | H360D | May damage the unborn child. |

| Specific Target Organ Toxicity (Repeated Exposure) | 1 | H372 | Causes damage to organs (Central nervous system, Skin) through prolonged or repeated exposure. |

Data derived from the Efavirenz Solid Formulation Safety Data Sheet[5].

Caption: GHS Hazard Classifications for Efavirenz.

Safe Handling and Personal Protective Equipment (PPE)

Due to the hazardous nature of the compound, strict adherence to safety protocols is mandatory. The following workflow outlines the essential steps for safe handling.

Caption: Recommended workflow for safely handling this compound.

A summary of recommended personal protective equipment is provided below.

| Protection Type | Specification | Reference |

| Eye/Face Protection | Wear safety glasses with side-shields or goggles. Use a face shield if splashing is possible. | [5][6] |

| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and a laboratory coat or gown. | [5][6] |

| Respiratory Protection | If dusts are generated, use a NIOSH-approved particulate respirator. | [5] |

| Hygiene Measures | Do not eat, drink or smoke when using this product. Wash hands and contaminated skin thoroughly after handling. | [5][6] |

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is critical. The following diagram details the recommended procedures for various routes of exposure.

Caption: First-aid measures for different routes of exposure to Efavirenz.

Accidental Release and Disposal Measures

Accidental Release:

-

Personal Precautions: Wear appropriate personal protective equipment (PPE) as described in Section 3. Avoid breathing dust and prevent contact with skin and eyes.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

-

Containment and Cleanup: Sweep up or vacuum up spillage and collect in suitable container for disposal. Avoid generating dust.

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6]

Toxicological Information

The toxicological profile of Efavirenz indicates significant health risks with repeated exposure.

-

Reproductive Toxicity: Efavirenz is known to be teratogenic and may harm the unborn child.[5][6]

-

Carcinogenicity: It is suspected of causing cancer if inhaled.[5]

It is imperative for all personnel handling this compound to be fully aware of these potential health effects and to take all necessary precautions to minimize exposure. This guide should be used in conjunction with a full, formal risk assessment conducted by the user's institution.

References

Understanding the Racemic Nature of (Rac)-Efavirenz: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Efavirenz, a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI) in the treatment of HIV-1, is a chiral molecule administered as a single enantiomer, (S)-Efavirenz. This technical guide provides an in-depth exploration of the racemic nature of Efavirenz, detailing the significant differences in pharmacological activity and toxicological profiles between its (S)- and (R)-enantiomers. The synthesis of racemic Efavirenz, its chiral separation, and the underlying mechanisms of action and toxicity are presented with detailed experimental protocols and quantitative data. This document serves as a comprehensive resource for researchers and professionals involved in the development and study of chiral drugs.

Introduction to Chirality in Efavirenz

Efavirenz possesses a single chiral center, leading to the existence of two enantiomers: (S)-Efavirenz and (R)-Efavirenz. In pharmaceutical development, it is crucial to understand the distinct properties of each enantiomer, as they can exhibit profound differences in efficacy and safety. The therapeutic activity of Efavirenz is attributed almost exclusively to the (S)-enantiomer, which is a potent inhibitor of HIV-1 reverse transcriptase.[1] Conversely, the (R)-enantiomer is largely inactive. This stereoselectivity underscores the importance of asymmetric synthesis or efficient chiral resolution to produce enantiomerically pure (S)-Efavirenz for clinical use.

Synthesis and Chiral Separation

Synthesis of Racemic Efavirenz

The synthesis of racemic Efavirenz can be achieved through a multi-step process culminating in the cyclization of a key amino alcohol intermediate. The following protocol is adapted from established methodologies for Efavirenz and its analogs.[2][3][4]

Experimental Protocol: Synthesis of Racemic Efavirenz

-

Stage 1: Formation of the Propargyl Alcohol Intermediate.

-

Dissolve cyclopropylacetylene (1.1 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78°C under an inert atmosphere (e.g., argon).

-

Slowly add n-butyllithium (1.05 eq, as a solution in hexanes) dropwise, maintaining the temperature at -78°C. Stir the resulting lithium acetylide solution for 30 minutes.

-

In a separate flask, dissolve 2-amino-5-chlorobenzotrifluoride (1.0 eq) in anhydrous THF.

-

Add the ketone solution dropwise to the lithium acetylide solution at -78°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, quench the reaction with an aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude 2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol by column chromatography.

-

-

Stage 2: Cyclization to Racemic Efavirenz.

-

Dissolve the racemic amino alcohol from Stage 1 (1.0 eq) in anhydrous THF under an inert atmosphere.

-

Add 1,1'-carbonyldiimidazole (CDI) (1.5 eq) portion-wise at room temperature.[2]

-

Stir the reaction mixture at room temperature for 12-16 hours, monitoring for the formation of the benzoxazinone ring by TLC or HPLC.

-

Cool the reaction mixture and concentrate under reduced pressure to remove the THF.

-

Dissolve the residue in ethyl acetate and wash successively with 1M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., heptane/ethyl acetate) to yield pure racemic Efavirenz.

-

Chiral Separation of Efavirenz Enantiomers

The separation of (S)- and (R)-Efavirenz is critical for both analytical and preparative purposes. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method.[5][6][7]

Experimental Protocol: Chiral HPLC Separation (Normal-Phase)

-

Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

-

Column: Chiralcel OD-H (250 mm x 4.6 mm, 5 µm) or an equivalent cellulose-based chiral column.[5][7]

-

Mobile Phase: n-Hexane: Isopropyl alcohol (IPA) (90:10, v/v).[5][7]

-

Column Temperature: 30°C.[5]

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the racemic Efavirenz sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL) and filter through a 0.45 µm syringe filter.

-

Procedure:

-

Equilibrate the column with the mobile phase for at least 30 minutes.

-

Inject the prepared sample.

-

Monitor the chromatogram for the separation of the two enantiomers. The retention times for (R)-Efavirenz and (S)-Efavirenz are approximately 7.5 and 9.2 minutes, respectively, under similar conditions.[6]

-

Comparative Pharmacology and Pharmacokinetics

The pharmacological activity of Efavirenz is highly stereoselective. The (S)-enantiomer is responsible for the therapeutic effect, while the (R)-enantiomer is considered inactive.

| Parameter | (S)-Efavirenz | (R)-Efavirenz | Reference(s) |

| Mechanism of Action | Non-competitive inhibitor of HIV-1 reverse transcriptase, binding to an allosteric site. | Inactive as an inhibitor of HIV-1 reverse transcriptase. | [1] |

| Binding Affinity (Kd) | Equilibrium dissociation constant for the p66/p51 heterodimer-EFV complex is 92 nM (for the racemate).[8][9] | Not active, binding affinity is negligible. | [1] |

| Metabolism | Primarily metabolized by CYP2B6 to 8-hydroxyefavirenz. Also a substrate for CYP3A4.[10] | Metabolized at a rate approximately 1/10th that of (S)-Efavirenz. | |

| Cmax (600 mg single dose) | 4.0 ± 1.7 µg/mL | Data not available due to lack of clinical use. | [11] |

| AUC (0,24h) | 57.1 ± 27.3 µg·h/mL | Data not available. | [11] |

| Trough Concentration | 1.64 ± 0.93 µg/mL | Data not available. | [11] |

Differential Toxicology and Side Effects

The adverse effects of Efavirenz, particularly its central nervous system (CNS) side effects, are a significant clinical concern. Evidence suggests that the neurotoxicity is mediated, at least in part, by the major metabolite of (S)-Efavirenz, 8-hydroxyefavirenz.[12][13]

| Adverse Effect | (S)-Efavirenz and its Metabolites | (R)-Efavirenz | Reference(s) |

| Neurotoxicity | Associated with dizziness, insomnia, vivid dreams, and in severe cases, depression and psychosis.[14] The 8-hydroxy metabolite is a more potent neurotoxin than the parent compound.[12] | Not clinically evaluated for neurotoxicity. | |

| Mechanism of Neurotoxicity | Inhibition of mitochondrial complex I, leading to decreased ATP production and increased reactive oxygen species (ROS).[15][16][17] Disruption of calcium homeostasis and alteration of lipid metabolism in the brain have also been implicated.[18][19] | The mechanism of toxicity has not been studied. | |

| Hepatotoxicity | Can cause serum enzyme elevations and, uncommonly, clinically apparent acute liver injury, likely due to a hypersensitivity reaction.[20] | Not clinically evaluated for hepatotoxicity. |

Visualizing the Pathways

Synthesis and Separation Workflow

Caption: Workflow of racemic Efavirenz synthesis and subsequent chiral separation.

Mechanism of (S)-Efavirenz Action and Neurotoxicity

Caption: Antiviral action and proposed neurotoxicity pathway of (S)-Efavirenz.

Conclusion

The racemic nature of Efavirenz presents a classic example of stereoselectivity in pharmacology. The therapeutic benefit is solely derived from the (S)-enantiomer, while the potential for adverse effects, particularly neurotoxicity, is also linked to this enantiomer and its primary metabolite. The (R)-enantiomer is essentially inactive, making its presence in the final drug product an impurity that must be controlled. A thorough understanding of the synthesis, chiral separation, and distinct biological properties of each enantiomer is paramount for the development of safe and effective antiretroviral therapies. The detailed protocols and compiled data in this guide provide a valuable resource for researchers and professionals in the field, facilitating further investigation and development in the area of chiral pharmaceuticals.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. US20120108809A1 - Process for preparation of efavirenz - Google Patents [patents.google.com]

- 4. WO2009133538A1 - Process for the preparation of efavirenz - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. jfda-online.com [jfda-online.com]

- 7. benchchem.com [benchchem.com]

- 8. Efavirenz Binding to HIV-1 Reverse Transcriptase Monomers and Dimers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Efavirenz binding to HIV-1 reverse transcriptase monomers and dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. PharmGKB Summary: Efavirenz Pathway, Pharmacokinetics (PK) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics of efavirenz (EFV) alone and in combination therapy with nelfinavir (NFV) in HIV-1 infected patients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Unmasking efavirenz neurotoxicity: Time matters to the underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Neuronal toxicity of efavirenz: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Efavirenz and the CNS: what we already know and questions that need to be answered - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mitochondrial (dys)function – a factor underlying the variability of efavirenz-induced hepatotoxicity? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Neuronal bioenergetics and acute mitochondrial dysfunction: a clue to understanding the central nervous system side effects of efavirenz - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. news-medical.net [news-medical.net]

- 20. Mitochondrial (dys)function - a factor underlying the variability of efavirenz-induced hepatotoxicity? - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Quantification of Efavirenz in Biological Matrices using (Rac)-Efavirenz-d5 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) integral to highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection.[1] Therapeutic drug monitoring of efavirenz is crucial to ensure optimal viral suppression and minimize concentration-dependent side effects. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of efavirenz in biological matrices, such as plasma and hair. The method employs (Rac)-Efavirenz-d5, a stable isotope-labeled internal standard, to ensure high accuracy and precision by compensating for matrix effects and variability in sample processing.[2][3]

Stable isotope-labeled internal standards like this compound are the preferred choice for quantitative LC-MS/MS assays due to their similar physicochemical properties to the analyte, ensuring they co-elute chromatographically and experience similar ionization effects.[2][3] This leads to more reliable and reproducible quantification.

Experimental Workflow

Figure 1: General experimental workflow for the quantification of Efavirenz.

Protocols

1. Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

-

Efavirenz Stock Solution (1 mg/mL): Accurately weigh and dissolve Efavirenz in methanol.

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in acetonitrile.[1]

-

Working Standard Solutions: Prepare working solutions by serially diluting the stock solutions in an appropriate solvent (e.g., methanol or acetonitrile).

-

Calibration Standards: Prepare calibration standards by spiking drug-free biological matrix (e.g., human plasma) with the appropriate working standard solutions to achieve a desired concentration range (e.g., 1.0 - 2,500 ng/mL).[4][5]

-

Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same manner as the calibration standards.

2. Sample Preparation (Protein Precipitation)

This protocol is a general guideline and may require optimization for different biological matrices.

-

To 50 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 100 µL of the internal standard working solution (e.g., 10 ng/mL this compound in acetonitrile).

-

Vortex for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and dilute with an equal volume of water (or as needed for the specific method).[4][5]

-

Transfer the final extract to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Method

The following are typical LC-MS/MS parameters and may need to be optimized for the specific instrumentation used.

Liquid Chromatography (LC) Parameters

| Parameter | Example Value |

| Column | C18 reverse-phase column (e.g., Agilent Poroshell C18)[1] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 - 0.5 mL/min[1][4][5] |

| Injection Volume | 5 - 10 µL |

| Column Temperature | 40 °C |

| Gradient | Isocratic or gradient elution tailored to achieve separation |

| Run Time | 3 - 5 minutes[1][4][5] |

Mass Spectrometry (MS) Parameters

| Parameter | Example Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative[1][4][5] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | See Table 1 |

| Ion Source Temp. | 500 °C |

| Collision Gas | Argon |

Table 1: Example MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |

| Efavirenz | 316.0 | 244.0 | Positive[1] |

| Efavirenz | 314.2 | 243.9 | Negative[4][5] |

| This compound | 321.0 | 246.0 | Positive[1] |

Method Validation Data

The following tables summarize the performance characteristics of a validated LC-MS/MS method for efavirenz using a stable isotope-labeled internal standard.

Table 2: Linearity and Lower Limit of Quantification (LLOQ)

| Parameter | Result |

| Linearity Range | 1.0 - 2,500 ng/mL[4][5] |

| Correlation Coefficient (r²) | > 0.99[4][5] |

| LLOQ | 1.0 ng/mL[4][5] |

Table 3: Accuracy and Precision

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 1.0 | 9.24[4][5] | 112[4][5] | 12.3[4][5] | 108[4][5] |

| Low QC | 3.0 | 6.42[4][5] | 111[4][5] | 9.18[4][5] | 108[4][5] |

| Mid QC | 100 | 2.41[4][5] | 100[4][5] | 3.03[4][5] | 95.2[4][5] |

| High QC | 2000 | 3.55[4][5] | 103[4][5] | 4.56[4][5] | 98.5[4][5] |

Data adapted from Srivastava et al., 2013, which used ¹³C₆-Efavirenz as the internal standard, demonstrating typical performance for a stable isotope-labeled IS method.

The described LC-MS/MS method utilizing this compound as an internal standard provides a sensitive, selective, and reliable approach for the quantitative analysis of efavirenz in biological matrices. The use of a stable isotope-labeled internal standard is critical for minimizing analytical variability and ensuring high-quality data for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. The provided protocols and performance data serve as a comprehensive guide for researchers and drug development professionals in implementing this methodology.

References

- 1. A validated liquid chromatography tandem mass spectrometry method for the analysis of efavirenz in 0.2 mg hair samples from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. crimsonpublishers.com [crimsonpublishers.com]

- 3. waters.com [waters.com]

- 4. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A sensitive and selective liquid chromatography/tandem mass spectrometry method for quantitative analysis of efavirenz in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Efavirenz in Human Plasma by LC-MS/MS Using (Rac)-Efavirenz-d5 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of human immunodeficiency virus (HIV) type 1 infections. Therapeutic drug monitoring of efavirenz is crucial to ensure efficacy and minimize toxicity, as plasma concentrations can vary significantly among patients. This application note details a robust and sensitive method for the quantification of efavirenz in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs a stable isotope-labeled internal standard, (Rac)-Efavirenz-d5, to ensure high accuracy and precision. The sample preparation is a straightforward protein precipitation procedure, making it suitable for high-throughput analysis.

Experimental Protocols

Materials and Reagents

-

Efavirenz analytical standard

-

This compound (internal standard, IS)[1]

-

HPLC-grade acetonitrile and methanol

-

Formic acid, LC-MS grade

-

Ultrapure water

-

Human plasma (K2-EDTA)

Stock and Working Solutions Preparation

-

Efavirenz Stock Solution (1 mg/mL): Accurately weigh and dissolve efavirenz in methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in acetonitrile.[1]

-

Efavirenz Working Solutions: Prepare serial dilutions of the efavirenz stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (1 µg/mL): Dilute the IS stock solution with methanol.[1]

Store all stock and working solutions at -80°C.[1]

Sample Preparation (Protein Precipitation)

-

Thaw frozen human plasma samples and standards on ice.

-

To 50 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 100 µL of the internal standard working solution in acetonitrile.[2][3]

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

-

Column: Agilent Poroshell C18 (2.7 µm, 4.6 × 50 mm) or equivalent[1]

-

Injection Volume: 10 µL

-

Column Temperature: 30°C[1]

-

Elution: A gradient or isocratic elution can be used. A typical run time is 3-5 minutes.[1][2][3]

Tandem Mass Spectrometry:

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive or Negative[1][2][3]

-

Multiple Reaction Monitoring (MRM) Transitions:

Data Presentation

The method was validated according to regulatory guidelines. The quantitative performance is summarized in the tables below.

Table 1: Calibration Curve and Linearity

| Parameter | Value |

| Linearity Range | 1.0 - 2,500 ng/mL |

| Regression Model | Linear, 1/x² weighting |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantitation (LLOQ) | 1.0 ng/mL[2][3] |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 1.0 | 9.24 | 112 | 12.3 | 108 |

| Low QC (LQC) | 4.0 | 6.42 | 111 | 9.18 | 108 |

| Medium QC (MQC) | 80 | 2.41 | 100 | 3.03 | 95.2 |

| High QC (HQC) | 2000 | 3.15 | 105 | 4.56 | 102 |

Data synthesized from representative studies.[2][3]

Visualizations

Experimental Workflow

Caption: Workflow for the quantification of efavirenz in human plasma.

Logical Relationship of Method Validation

Caption: Key parameters for method validation.

References

- 1. A validated liquid chromatography tandem mass spectrometry method for the analysis of efavirenz in 0.2 mg hair samples from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma | PLOS One [journals.plos.org]

Application Note: High-Throughput Quantification of Efavirenz in Human Plasma Using LC-MS/MS with (Rac)-Efavirenz-d5 Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Efavirenz in human plasma. Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection.[1][2][3] Therapeutic drug monitoring of Efavirenz is crucial to ensure optimal viral suppression and minimize dose-related side effects. This method utilizes a simple protein precipitation for sample preparation and (Rac)-Efavirenz-d5 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. The described method is suitable for high-throughput analysis in clinical research and pharmacokinetic studies.

Introduction

Efavirenz is a cornerstone of highly active antiretroviral therapy (HAART) for the management of HIV-1 infection.[2][3] It functions by non-competitively inhibiting the viral enzyme reverse transcriptase, which is essential for viral replication.[1] Monitoring plasma concentrations of Efavirenz is important due to significant inter-individual pharmacokinetic variability and the correlation between drug exposure and both therapeutic efficacy and central nervous system (CNS) side effects.[4]

This application note presents a validated LC-MS/MS method for the determination of Efavirenz in human plasma, employing this compound as the internal standard. The use of a stable isotope-labeled internal standard like Efavirenz-d5 is advantageous as it closely mimics the chromatographic and ionization behavior of the analyte, thereby compensating for matrix effects and improving the accuracy and precision of the assay.[1][5] The method involves a straightforward protein precipitation extraction procedure, followed by rapid chromatographic separation and detection using tandem mass spectrometry.

Experimental

Materials and Reagents

-

Efavirenz and this compound were purchased from Toronto Research Chemicals Inc. (Toronto, Canada).[6]

-

Methanol (Gradient grade) and Acetonitrile (LC-MS grade) were obtained from Merck (Darmstadt, Germany) and Honeywell International Inc. (Mexico City, Mexico), respectively.[6]

-

Formic acid was of analytical grade.

-

Drug-free human plasma was sourced from an accredited biobank.

Standard and Quality Control Sample Preparation

Stock solutions of Efavirenz (1 mg/mL) and this compound (1 mg/mL) were prepared in methanol and acetonitrile, respectively.[6] Working solutions were prepared by diluting the stock solutions in methanol.[6] Calibration standards and quality control (QC) samples were prepared by spiking appropriate amounts of the Efavirenz working solution into drug-free human plasma.

Sample Preparation

A simple and rapid protein precipitation method was employed for plasma sample extraction.[1][5]

-

To 50 µL of plasma sample (blank, standard, QC, or unknown), add 150 µL of acetonitrile containing the internal standard, this compound, at a concentration of 10 ng/mL.[1][5]

-

Centrifuge the samples at 3500 rpm for 10 minutes to precipitate proteins.[1][5]

-

Transfer 70 µL of the supernatant to a clean 96-well plate.[1][5]

-

Vortex the plate for 10 minutes at 500 rpm and then centrifuge at 3500 rpm for 10 minutes.[1][5]

-

Inject 10 µL of the final extract into the LC-MS/MS system.[1][5]

LC-MS/MS Instrumentation and Conditions

Analysis was performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | Agilent Poroshell C18 (2.7 µm, 4.6 × 50 mm)[6] |

| Mobile Phase A | 0.1% Formic acid in Water[1][5] |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile[1][5] |

| Flow Rate | 0.5 mL/min[6] |

| Gradient | Isocratic elution with 80% Mobile Phase B[6] |

| Column Temperature | 30°C[6] |

| Injection Volume | 10 µL[1][5] |

| Total Run Time | 3 minutes[6] |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive[6] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Efavirenz) | 316 → 244[6] |

| MRM Transition (this compound) | 321 → 249 (inferred from Efavirenz-d5) |

| Dwell Time | 200 ms[6] |

| Declustering Potential (DP) | 81 V[6] |

| Entrance Potential (EP) | 10 V[6] |

| Collision Energy (CE) | 19 V[6] |

| Cell Exit Potential (CXP) | 20 V[6] |

Results and Discussion

Method Validation

The method was validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, and stability.

Linearity: The calibration curve was linear over the concentration range of 0.625 to 40 ng/mg with a correlation coefficient (r²) > 0.99.[6]

Table 3: Accuracy and Precision

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LLOQ | 1.0 | 9.24[1][7] | 12.3[1][7] | 112[1][7] |

| Low QC | 3.0 | 6.42[1][7] | 9.18[1][7] | 108[1][7] |

| Mid QC | 100 | 2.41[1][7] | 3.03[1][7] | 100[1][7] |

| High QC | 2000 | 4.56[1][7] | 5.67[1][7] | 105[1][7] |

The intra- and inter-day precision were found to be within acceptable limits (<15%), and the accuracy was within 85-115% for all QC levels, demonstrating the reliability of the method.[4][6]

Workflow and Signaling Pathway Diagrams

References

- 1. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpcbs.com [ijpcbs.com]

- 3. Development and validation of reversed-phase HPLC gradient method for the estimation of efavirenz in plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development and validation of an LC-MS/MS assay for the quantification of efavirenz in different biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma | PLOS One [journals.plos.org]

- 6. A validated liquid chromatography tandem mass spectrometry method for the analysis of efavirenz in 0.2 mg hair samples from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A sensitive and selective liquid chromatography/tandem mass spectrometry method for quantitative analysis of efavirenz in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of (Rac)-Efavirenz-d5 in Pharmacokinetic Studies of Efavirenz

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of (Rac)-Efavirenz-d5 as an internal standard in pharmacokinetic (PK) studies of efavirenz. Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection. Understanding its pharmacokinetic profile is crucial for optimizing dosing regimens and minimizing toxicity. The use of a stable isotope-labeled internal standard like this compound is essential for the accurate and precise quantification of efavirenz in biological matrices.

Introduction

Efavirenz exhibits significant inter-individual variability in plasma concentrations, which can be influenced by genetic factors (e.g., polymorphisms in CYP2B6), drug-drug interactions, and food effects.[1][2] Accurate measurement of efavirenz concentrations in biological samples is therefore critical for therapeutic drug monitoring and pharmacokinetic research. Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS). They share similar physicochemical properties with the analyte of interest, ensuring they behave similarly during sample extraction, chromatography, and ionization, thus correcting for potential matrix effects and variability in the analytical process.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₁₄H₄D₅ClF₃NO |

| Molecular Weight | 320.75 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol, acetonitrile |

| Isotopic Purity | ≥ 98% |

Application: Internal Standard for LC-MS/MS Bioanalysis

This compound is primarily used as an internal standard (IS) for the quantification of efavirenz in biological matrices such as plasma, serum, and tissue homogenates. Its deuterated nature allows for its differentiation from the unlabeled efavirenz by mass spectrometry due to the mass shift, while its chemical similarity ensures comparable analytical behavior.

Rationale for Use

The use of a stable isotope-labeled internal standard is the most effective method to account for:

-

Variability in sample preparation: Losses during extraction, evaporation, and reconstitution steps.

-

Matrix effects: Ion suppression or enhancement in the mass spectrometer source caused by co-eluting endogenous components of the biological matrix.

-

Instrumental variability: Fluctuations in injection volume and MS detector response.

Experimental Protocols

The following protocols are adapted from validated LC-MS/MS methods for efavirenz quantification in human plasma.[3][4]

Preparation of Stock and Working Solutions

-

Efavirenz and this compound Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of efavirenz and this compound reference standards.

-

Dissolve each in 10 mL of methanol to obtain a final concentration of 1 mg/mL.

-

Store stock solutions at -20°C.

-

-

Efavirenz Working Solutions (for calibration curve and quality controls):

-

Prepare a series of working solutions by serially diluting the efavirenz stock solution with a 50:50 (v/v) mixture of methanol and water to achieve concentrations ranging from 10 ng/mL to 25,000 ng/mL.

-

-

This compound Internal Standard Working Solution (50 ng/mL):

-

Dilute the this compound stock solution with a 50:50 (v/v) mixture of methanol and water to obtain a final concentration of 50 ng/mL.

-

Sample Preparation: Protein Precipitation

This method is rapid and effective for plasma samples.[3][4]

-

Sample Thawing: Thaw plasma samples and quality control (QC) samples at room temperature.

-

Aliquoting: Pipette 50 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

-

Addition of Internal Standard: Add 20 µL of the 50 ng/mL this compound working solution to each tube (except for blank samples) and vortex briefly.

-

Protein Precipitation: Add 150 µL of acetonitrile to each tube to precipitate plasma proteins.

-

Vortexing and Centrifugation: Vortex the tubes for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Dilution: Dilute the supernatant 1:1 with water before injection into the LC-MS/MS system.[3]

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters. These may need to be optimized for specific instrumentation.

| Parameter | Recommended Conditions |

| Liquid Chromatography | |

| LC System | Agilent 1200 Series or equivalent |

| Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 0-0.5 min: 10% B; 0.5-2.5 min: 10-90% B; 2.5-3.5 min: 90% B; 3.5-3.6 min: 90-10% B; 3.6-5.0 min: 10% B |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Mass Spectrometry | |

| MS System | Triple quadrupole mass spectrometer (e.g., AB Sciex API 4000) |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |

| MRM Transitions | Efavirenz: m/z 314.2 → 243.9; this compound: m/z 319.2 → 248.9 (Note: a similar transition for a ¹³C₆-labeled IS is m/z 320.2 → 249.9[3]) |

| Dwell Time | 200 ms |

| Ion Source Temp. | 550°C |

| IonSpray Voltage | -4500 V |

Data Analysis and Quantification

-

Calibration Curve: Construct a calibration curve by plotting the peak area ratio of efavirenz to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.

-

Quantification: Determine the concentration of efavirenz in the unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data from Pharmacokinetic Studies

The following tables summarize pharmacokinetic parameters of efavirenz from published studies. These values can vary depending on the patient population and co-administered medications.

Table 1: Pharmacokinetic Parameters of Efavirenz (600 mg once daily)

| Parameter | Mean ± SD or Median (Range) | Reference |

| Cmax (µg/mL) | 4.0 ± 1.7 | [5] |

| tmax (h) | 4.1 ± 1.7 | [5] |

| AUC(0-24h) (µg·h/mL) | 57.1 ± 27.3 | [5] |

| CL/F (L/h) | 9.3 (1.0 - 33.4) | [6] |

| Terminal Half-life (h) | 40 - 55 | [7][8] |

Table 2: Mid-dosing Interval Efavirenz Plasma Concentrations in HIV-infected Patients

| Study Population | Median Concentration (ng/mL) [IQR] | Reference |

| Older adults (>50 years) - 12h post-dose | 1967 [1476–2394] | [9] |

| Older adults (>50 years) - 18h post-dose | 1676 [1120–2062] | [9] |

| Co-administered with Rifapentine/Isoniazid (Week 0) | 2410 [1640 - 3640] | [10] |

| Co-administered with Rifapentine/Isoniazid (Week 4) | 2990 [1950 - 5140] | [10] |

Diagrams

Efavirenz Metabolism Pathway

Efavirenz is extensively metabolized in the liver, primarily by cytochrome P450 enzymes.[1][2][7] The major metabolic pathway is 8-hydroxylation mediated by CYP2B6.[1][2] Other minor pathways include 7-hydroxylation by CYP2A6 and further oxidation and glucuronidation.[1]

Caption: Metabolic pathway of Efavirenz.

Experimental Workflow for Efavirenz Quantification